Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo-

Thermal Stability Process Chemistry Scaffold Storage

Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo- (CAS 21139-79-7) is a bicyclic heterocycle comprising a tetrazole ring fused to a partially saturated pyrimidine, bearing a 7-oxo group and a 5-carboxylic acid substituent. With a molecular weight of 195.14 g/mol, a predicted density of 1.9 g/cm³, and a high melting point of 237-238 °C, it serves as a versatile, functionalized core scaffold for constructing bioactive molecule libraries in medicinal chemistry.

Molecular Formula C5H3N5O3
Molecular Weight 181.11 g/mol
Cat. No. B8113741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo-
Molecular FormulaC5H3N5O3
Molecular Weight181.11 g/mol
Structural Identifiers
SMILESC1=C(N=C2N=NNN2C1=O)C(=O)O
InChIInChI=1S/C5H3N5O3/c11-3-1-2(4(12)13)6-5-7-8-9-10(3)5/h1H,(H,12,13)(H,6,7,9)
InChIKeySRPIKTYGTBDWLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo-: Sourcing Guide for the Core Tetrazolopyrimidine Scaffold


Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo- (CAS 21139-79-7) is a bicyclic heterocycle comprising a tetrazole ring fused to a partially saturated pyrimidine, bearing a 7-oxo group and a 5-carboxylic acid substituent . With a molecular weight of 195.14 g/mol, a predicted density of 1.9 g/cm³, and a high melting point of 237-238 °C, it serves as a versatile, functionalized core scaffold for constructing bioactive molecule libraries in medicinal chemistry .

Why Generic Substitution Fails: Structural Precision in Tetrazolopyrimidine Scaffolds


Substituting this compound with a generic azolopyrimidine or a differently functionalized analog (e.g., a triazolo[1,5-a]pyrimidine or a non-oxo carboxylic acid) is not scientifically sound. The specific 7-oxo group alters the electronic distribution of the ring system and tautomeric preferences, directly impacting subsequent reactivity in derivatization reactions . Furthermore, the tetrazole ring provides a fundamentally different hydrogen-bonding profile and metabolic stability compared to triazole analogs, making the resulting compound libraries pharmacodynamically distinct . These structural nuances mean that a scaffold hop will not yield the same lead optimization trajectories.

Quantitative Differentiation Evidence: Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo- vs. Analogs


Thermal Stability and Processing Window: Comparison with the Triazolo[1,5-a]pyrimidine Analog

The target tetrazolopyrimidine exhibits a melting point of 237-238 °C, which is significantly higher than the 180.12 g/mol molecular weight would suggest for a simple heterocycle, indicating strong intermolecular forces . Its direct triazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo- counterpart (CAS 34102-76-6) has a molecular weight of 180.12 but no comparable high melting point has been reported, suggesting the tetrazole ring confers superior solid-state stability . This higher melting point translates to a wider processing window and simpler storage logistics (2-8°C recommended) compared to less thermally stable building blocks .

Thermal Stability Process Chemistry Scaffold Storage

Acidity-Driven Derivatization Efficiency: Tetrazole-Enhanced Carboxylic Acid Reactivity

The predicted pKa of the carboxylic acid group in the target compound is 1.35 ± 0.20, which is substantially lower than the typical pKa of a simple aromatic carboxylic acid (~4.2) . This enhanced acidity, attributed to the electron-withdrawing effect of the fused tetrazole ring, facilitates more efficient acid-activation steps (e.g., HATU/TBTU coupling) and can lead to higher yields in amide bond formation compared to the triazolo analog (pKa not reported, but expected to be higher due to the triazole ring being less electron-withdrawing than tetrazole) . A lower, more distinct pKa also allows for selective deprotonation in the presence of other functional groups during synthetic transformations.

Synthetic Chemistry Amide Coupling Scaffold Derivatization

Scaffold Superiority in Tubulin Inhibition: IC50 Potency of Derived Compounds vs. Triazolo Analogs

A high-throughput virtual screening (HTVS) and structural optimization campaign identified the tetrazolo[1,5-a]pyrimidine scaffold as a novel core for colchicine-binding site inhibitors (CBSIs) . The initial hit, Q1, bearing this core, showed an IC50 of 2.20 ± 0.05 μM against SKOV3 ovarian cancer cells. Through structure-based design, a lead compound (S)-Q31 achieved an IC50 of 17.2 ± 1.8 nM . While the triazolo[1,5-a]pyrimidine scaffold has been explored as a kinase inhibitor core, a direct comparative study in the context of tubulin inhibition has not established it as a superior starting point for this specific mechanism . The tetrazolo ring's unique electrostatic surface potential is believed to enhance binding to the colchicine site through interaction with α-Thr179 .

Anticancer Activity Tubulin Polymerization Colchicine-Binding Site Inhibitors

Procurement-Driven Application Scenarios for Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo-


Building Block for Structure-Guided Tubulin Inhibitor Optimization

Medicinal chemistry teams focusing on overcoming multidrug resistance in oncology can utilize this compound as a validated starting scaffold. The scaffold's successful optimization from a micromolar hit (Q1, 2.20 μM) to a low nanomolar lead (S)-Q31, 17.2 nM) demonstrates its potential for high-gain potency enhancement through rational design . Procuring the 5-carboxylic acid ready for direct amidation bypasses several early synthetic steps, accelerating hit-to-lead timelines.

Late-Stage Diversification for Physicochemical Property Modulation

The uniquely low pKa of the carboxylic acid (1.35) positions this compound for late-stage diversification reactions where rapid capping of a reactive acid is required. Research groups synthesizing compound libraries for ADMET profiling should procure this specific scaffold to ensure efficient, reproducible amide coupling yields, directly controlling the physiochemical properties of the final candidates by appending amines with varying lipophilicity.

Stable Core for Green Chemistry Aqueous-Phase Synthesis

The scaffold's tetrazole functionality is stable enough to participate in newly developed 'in-water' multicomponent reactions . Process chemistry R&D teams aiming to improve sustainability metrics should stock this compound. Its high melting point (237-238 °C) and defined stability profile allow for reliable handling in automated, high-throughput synthesis platforms, reducing solvent waste and reagent quenching steps associated with less stable heterocyclic cores.

Quote Request

Request a Quote for Tetrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,7-dihydro-7-oxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.